

Application Notes and Protocols for the Photocatalytic Degradation of Reactive Yellow 185

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Compound of Interest

Compound Name: Reactive yellow 185

Cat. No.: B1168554

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The extensive use of synthetic dyes, such as **Reactive Yellow 185** (RY 185), in various industries poses a significant environmental challenge due to their complex aromatic structures and resistance to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the complete mineralization of these organic pollutants. This document provides detailed application notes and protocols for the photocatalytic degradation of **Reactive Yellow 185** using titanium dioxide (TiO₂) as a model photocatalyst.

Chemical Structure of Reactive Yellow 185

Reactive Yellow 185 is an azo dye with the molecular formula C₂₇H₂₄ClK₃N₈O₁₅S₄ and a molecular weight of 981.53.[1] Its complex structure contributes to its stability and vibrant color.

Experimental Protocols

This section details the methodologies for key experiments in the photocatalytic degradation of **Reactive Yellow 185**.

Synthesis of TiO₂ Nanoparticle Photocatalyst (Sol-Gel Method)

This protocol describes a common and cost-effective method for synthesizing anatase TiO_2 nanoparticles, which are known for their high photocatalytic activity.[2][3]

Materials:

- Titanium (IV) isopropoxide (TTIP)
- Isopropanol
- Nitric acid (HNO_3)
- Deionized water

Procedure:

- Prepare a solution of TTIP in isopropanol (e.g., 1:10 v/v).
- In a separate beaker, prepare an aqueous solution of nitric acid (pH ~3).
- Slowly add the TTIP solution to the acidic water dropwise while stirring vigorously.
- Continue stirring for 1-2 hours to form a stable sol.
- Age the sol at room temperature for 24-48 hours until a gel is formed.
- Dry the gel in an oven at 80-100°C for several hours to remove the solvent.
- Grind the dried gel into a fine powder.
- Calcine the powder in a muffle furnace at 450-500°C for 2-4 hours to obtain the anatase crystalline phase.

Characterization of the Photocatalyst

Characterization of the synthesized photocatalyst is crucial to understand its physical and chemical properties, which in turn determine its photocatalytic efficiency.

Technique	Purpose	Typical Results for Anatase TiO ₂
X-Ray Diffraction (XRD)	To determine the crystalline phase and crystallite size.[3][4]	Peaks corresponding to the anatase phase (JCPDS card No. 84-1285).[3] Crystallite size in the range of 10-30 nm.
Scanning Electron Microscopy (SEM)	To observe the surface morphology and particle size.[4][5]	Spherical or near-spherical nanoparticles, possibly with some agglomeration.[5]
Transmission Electron Microscopy (TEM)	To determine the particle size, shape, and lattice structure at a higher resolution.	Particle size consistent with XRD and SEM results.
UV-Vis Diffuse Reflectance Spectroscopy (DRS)	To determine the band gap energy of the semiconductor.	A sharp absorption edge in the UV region, with a band gap of approximately 3.2 eV.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify functional groups on the surface of the catalyst.[2][5]	Peaks corresponding to Ti-O-Ti bonds and surface hydroxyl groups.

Photocatalytic Degradation Experiment

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized TiO₂ nanoparticles for the degradation of **Reactive Yellow 185**.

Materials:

- **Reactive Yellow 185**
- Synthesized TiO₂ photocatalyst
- Deionized water
- UV lamp (e.g., low-pressure mercury lamp) or a solar simulator
- Photoreactor (a simple beaker with a magnetic stirrer can be used for initial studies)

- pH meter
- UV-Vis Spectrophotometer

Procedure:

- **Prepare the Dye Solution:** Prepare a stock solution of **Reactive Yellow 185** in deionized water. The initial concentration is a key parameter to study (e.g., 10-50 mg/L).
- **Adsorption-Desorption Equilibrium:** In the photoreactor, add a specific amount of the TiO_2 photocatalyst to the dye solution (e.g., 0.1-1.0 g/L). Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
- **Photocatalytic Reaction:** Turn on the UV lamp to initiate the photocatalytic reaction. The lamp should be positioned to provide uniform irradiation to the solution.
- **Sampling:** At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.
- **Sample Analysis:** Centrifuge or filter the withdrawn sample to remove the photocatalyst particles.^[6] Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λ_{max}) of **Reactive Yellow 185** using a UV-Vis spectrophotometer. The λ_{max} for similar reactive yellow dyes is around 419 nm.^[7]
- **Calculate Degradation Efficiency:** The degradation efficiency can be calculated using the following formula: $\text{Degradation (\%)} = [(C_0 - C_t) / C_0] * 100$ Where C_0 is the initial concentration (or absorbance) of the dye and C_t is the concentration (or absorbance) at time t .

Data Presentation

Quantitative data from the photocatalytic degradation experiments should be summarized in tables for easy comparison.

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency

(Catalyst: TiO₂, Catalyst Load: 0.5 g/L, pH: 7)

Initial RY 185 Concentration (mg/L)	Degradation after 60 min (%)	Apparent Rate Constant (k _{app} , min ⁻¹)
10	95	0.048
20	85	0.031
30	70	0.020
50	55	0.013

Note: The rate of degradation generally decreases with increasing initial dye concentration.[8]

Table 2: Effect of Catalyst Loading on Degradation Efficiency

(Initial RY 185 Concentration: 20 mg/L, pH: 7)

Catalyst Loading (g/L)	Degradation after 60 min (%)	Apparent Rate Constant (k _{app} , min ⁻¹)
0.1	60	0.015
0.25	78	0.025
0.5	85	0.031
1.0	86	0.032

Note: Degradation efficiency increases with catalyst loading up to an optimal point, after which it may plateau or decrease due to light scattering and particle agglomeration.

Table 3: Effect of pH on Degradation Efficiency

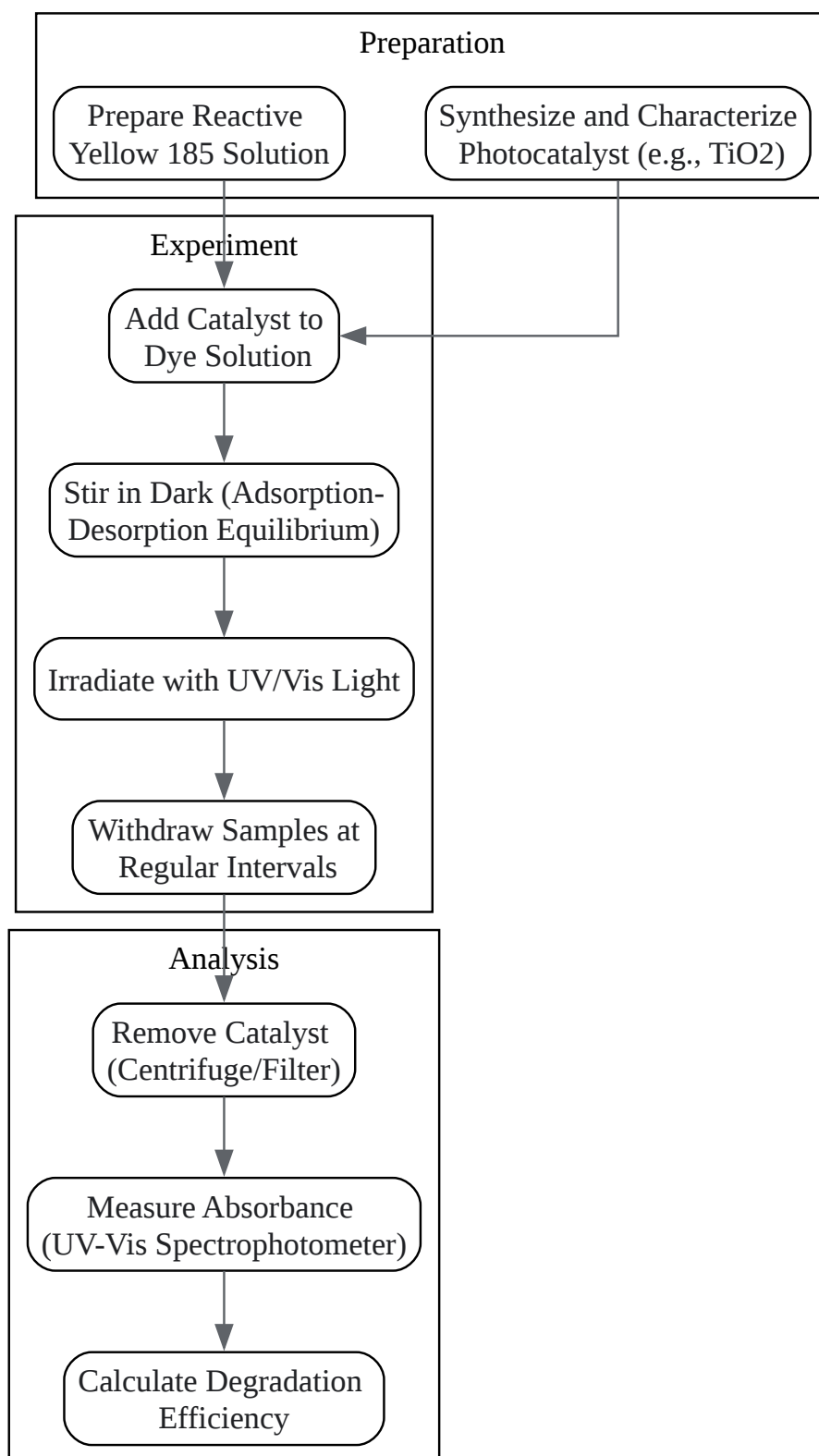
(Initial RY 185 Concentration: 20 mg/L, Catalyst Load: 0.5 g/L)

pH	Degradation after 60 min (%)	Apparent Rate Constant (k _{app} , min ⁻¹)
3	92	0.042
5	88	0.035
7	85	0.031
9	75	0.023
11	65	0.018

Note: The pH of the solution can significantly affect the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption and degradation process. For many dyes, acidic conditions are favorable for degradation with TiO₂.

Visualizations

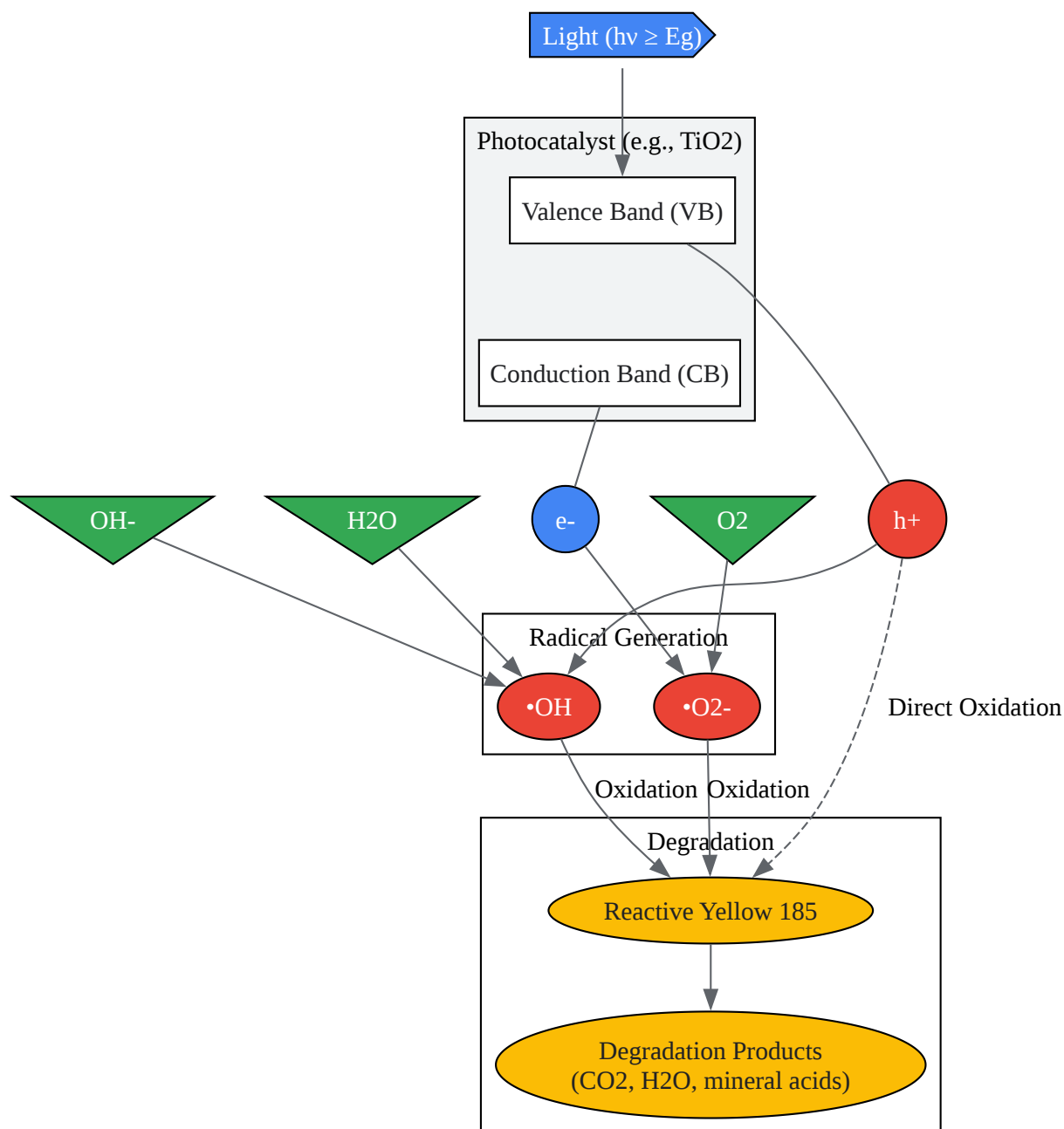
Experimental Workflow



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Caption: Workflow for the photocatalytic degradation of **Reactive Yellow 185**.

Mechanism of Photocatalytic Degradation



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Caption: Generalized mechanism of photocatalytic dye degradation.

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